(2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Opigolix is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist. It was under development by Astellas Pharma for the treatment of endometriosis and rheumatoid arthritis . The compound is known for its ability to modulate the gonadotropin-releasing hormone receptor, which plays a crucial role in reproductive health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Opigolix involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the hydroxypropanimidamide moiety .
Industrial Production Methods
Industrial production of Opigolix would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Opigolix undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in Opigolix.
Substitution: Substitution reactions, particularly involving the fluorophenyl groups, are common in the modification of Opigolix.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and other substitution reactions often involve reagents like halogen acids and organometallic compounds.
Major Products
The major products formed from these reactions include various derivatives of Opigolix, which can be used for further research and development .
Scientific Research Applications
Chemistry: Used as a model compound for studying gonadotropin-releasing hormone antagonists.
Biology: Investigated for its effects on reproductive health and hormone regulation.
Medicine: Explored for the treatment of endometriosis, rheumatoid arthritis, and prostate cancer.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Opigolix exerts its effects by binding to the gonadotropin-releasing hormone receptor, thereby inhibiting the release of gonadotropins. This leads to a decrease in the production of sex hormones such as estrogen and testosterone. The molecular targets include the gonadotropin-releasing hormone receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Elagolix: Another gonadotropin-releasing hormone antagonist used for similar indications.
Relugolix: A non-peptide gonadotropin-releasing hormone antagonist with similar applications.
Degarelix: A peptide-based gonadotropin-releasing hormone antagonist used in the treatment of prostate cancer.
Uniqueness
Opigolix is unique due to its non-peptide structure, which allows for oral administration and potentially fewer side effects compared to peptide-based antagonists. Its specific binding affinity and pharmacokinetic properties also distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H19F3N4O5S |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide |
InChI |
InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21-/t12-/m1/s1 |
InChI Key |
QLLWADSMMMNRDJ-WGPJPALASA-N |
Isomeric SMILES |
C[C@H](/C(=N/S(=O)(=O)C1=C(C=CC(=C1)/C(=C(/C2=NC3=CC=CC=C3N2)\C(=O)C4=C(C=CC(=C4)F)F)/O)F)/N)O |
Canonical SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.